molecular formula C19H16N2OS B14455841 2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole CAS No. 76379-35-6

2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole

Cat. No.: B14455841
CAS No.: 76379-35-6
M. Wt: 320.4 g/mol
InChI Key: CMQWUUPOAYMLBP-UHFFFAOYSA-N
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Description

2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole is a heterocyclic compound that features both benzothiazole and benzoxazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. One common method includes the use of 2-aminobenzenethiol and 2-aminophenol as starting materials, which undergo a series of reactions to form the desired compound. Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles like amines or thiols.

    Cyclization: Cyclization reactions can be performed to form more complex heterocyclic structures

Scientific Research Applications

2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects .

Comparison with Similar Compounds

2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole is unique due to its dual benzothiazole and benzoxazole moieties, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and biological activities.

Properties

CAS No.

76379-35-6

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

2-[3-(3-ethyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]-1,3-benzoxazole

InChI

InChI=1S/C19H16N2OS/c1-2-21-15-9-4-6-11-17(15)23-19(21)13-7-12-18-20-14-8-3-5-10-16(14)22-18/h3-13H,2H2,1H3

InChI Key

CMQWUUPOAYMLBP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC3=NC4=CC=CC=C4O3

Origin of Product

United States

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